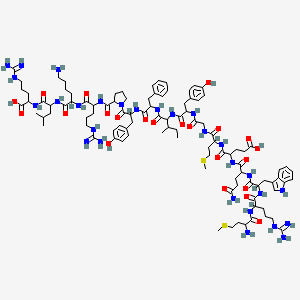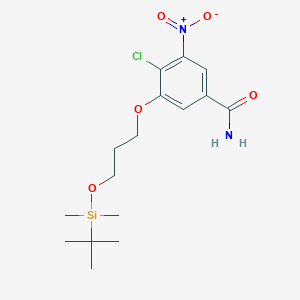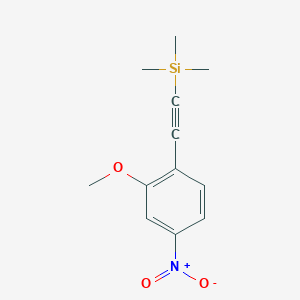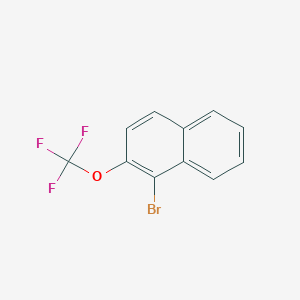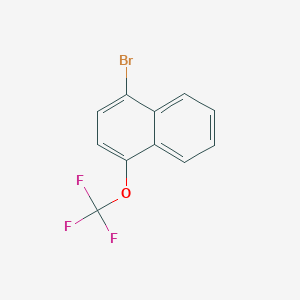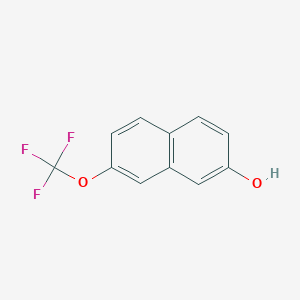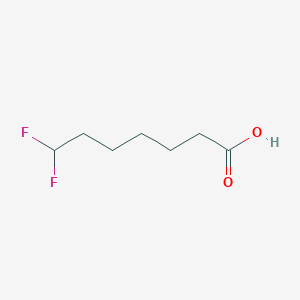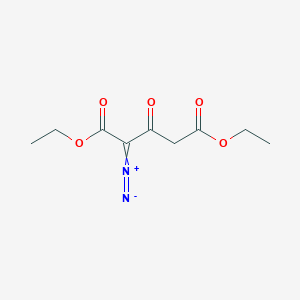![molecular formula C21H30O2Si B8257992 4-[Tert-butyl(diphenyl)silyl]oxypentan-2-ol](/img/structure/B8257992.png)
4-[Tert-butyl(diphenyl)silyl]oxypentan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[Tert-butyl(diphenyl)silyl]oxypentan-2-ol is an organosilicon compound that features a tert-butyl(diphenyl)silyl group attached to a pentan-2-ol backbone. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability under various reaction conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Tert-butyl(diphenyl)silyl]oxypentan-2-ol typically involves the reaction of 4-hydroxypentan-2-ol with tert-butyl(diphenyl)silyl chloride in the presence of a base such as pyridine or imidazole. The reaction proceeds through the nucleophilic attack of the hydroxyl group on the silicon atom, resulting in the formation of the silyl ether .
Reaction Conditions:
Reagents: 4-hydroxypentan-2-ol, tert-butyl(diphenyl)silyl chloride, pyridine or imidazole
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to 40°C
Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the process .
化学反应分析
Types of Reactions
4-[Tert-butyl(diphenyl)silyl]oxypentan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups using reagents like tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl).
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, dichloromethane, room temperature
Reduction: NaBH4, LiAlH4, ethanol or tetrahydrofuran, room temperature to reflux
Substitution: TBAF, HCl, acetonitrile or methanol, room temperature
Major Products Formed
Oxidation: Formation of 4-[Tert-butyl(diphenyl)silyl]oxypentan-2-one
Reduction: Regeneration of this compound
Substitution: Formation of various silyl ethers or other functionalized derivatives
科学研究应用
4-[Tert-butyl(diphenyl)silyl]oxypentan-2-ol is widely used in scientific research due to its versatility and stability. Some of its applications include:
Biology: Employed in the synthesis of biologically active molecules, where the protecting group can be removed under mild conditions to reveal the free hydroxyl group.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of complex drug molecules that require protection of sensitive hydroxyl groups during various synthetic steps.
作用机制
The mechanism by which 4-[Tert-butyl(diphenyl)silyl]oxypentan-2-ol exerts its effects is primarily through the formation of a stable silyl ether bond. The tert-butyl(diphenyl)silyl group provides steric hindrance, protecting the hydroxyl group from nucleophilic attack and acidic hydrolysis. This stability allows for selective reactions on other functional groups in the molecule .
Molecular Targets and Pathways:
Hydroxyl Group Protection: The silyl ether bond protects the hydroxyl group, allowing for selective reactions on other parts of the molecule.
Steric Hindrance: The bulky tert-butyl(diphenyl)silyl group provides steric hindrance, preventing unwanted side reactions.
相似化合物的比较
4-[Tert-butyl(diphenyl)silyl]oxypentan-2-ol is unique compared to other silyl ethers due to its increased stability and resistance to acidic hydrolysis. Similar compounds include:
Tert-butyldimethylsilyl (TBDMS) ethers: Less bulky and less stable compared to tert-butyl(diphenyl)silyl ethers.
Triisopropylsilyl (TIPS) ethers: More stable in the presence of fluoride ions but less stable under acidic conditions.
Trimethylsilyl (TMS) ethers: Easily removed under mild conditions but less stable overall.
The increased steric bulk of the tert-butyl(diphenyl)silyl group provides enhanced stability, making it a preferred choice for protecting hydroxyl groups in complex synthetic routes .
属性
IUPAC Name |
4-[tert-butyl(diphenyl)silyl]oxypentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2Si/c1-17(22)16-18(2)23-24(21(3,4)5,19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-15,17-18,22H,16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSRPZOGVIDFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 12'-hydroxy-5,5-dimethyl-3',10',19'-trioxospiro[furan-2,20'-pentacyclo[10.7.1.02,11.04,9.013,18]icosa-2(11),4,6,8,13,15,17-heptaene]-1'-carboxylate](/img/structure/B8257909.png)
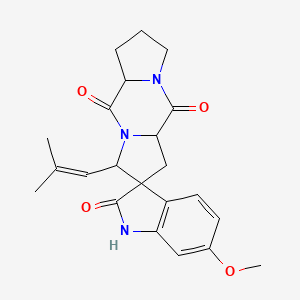
![methyl 3-[14-[(E)-7-acetyloxy-6-methylhept-5-en-2-yl]-11,15-dimethyl-5-methylidene-6-oxo-7-oxapentacyclo[8.7.0.01,3.04,8.011,15]heptadecan-3-yl]propanoate](/img/structure/B8257927.png)
![2-butoxy-7-[[4-(1-pyrrolidinylmethyl)phenyl]methyl]-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B8257934.png)
